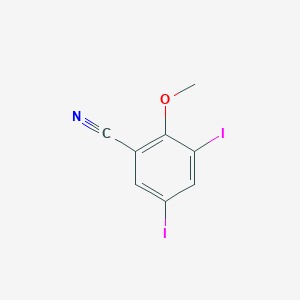

3,5-Diiodo-2-methoxy-benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-diiodo-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5I2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUAETIYCHXSBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1I)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5I2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 3,5-Diiodo-2-methoxy-benzonitrile

CAS Number: 898731-72-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodo-2-methoxy-benzonitrile is a halogenated aromatic nitrile, a class of organic compounds that are of significant interest in medicinal chemistry and materials science. The presence of a nitrile group, a methoxy group, and two iodine atoms on the benzene ring imparts unique electronic and steric properties to the molecule, suggesting potential applications in various fields of chemical and pharmaceutical research. The nitrile group is a versatile functional group that can participate in numerous chemical transformations and can act as a bioisostere for other functional groups in biologically active molecules.[1] This guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, and potential research applications for this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 898731-72-1 | N/A |

| Molecular Formula | C₈H₅I₂NO | N/A |

| Molecular Weight | 384.94 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Boiling Point | 388.6 ± 42.0 °C at 760 mmHg (predicted) | N/A |

| Density | 2.4 ± 0.1 g/cm³ (predicted) | N/A |

| InChI | InChI=1S/C8H5I2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,1H3 | N/A |

| SMILES | COC1=C(C#N)C=C(I)C=C1I | N/A |

Proposed Synthetic Pathway

A plausible synthetic route for this compound, based on established organic chemistry reactions, is proposed below. This pathway starts from the commercially available 2-methoxyaniline.

Experimental Protocols (General Considerations)

Step 1: Diazotization of 2-Methoxyaniline

-

Reaction: Conversion of the primary aromatic amine (2-methoxyaniline) to a diazonium salt.

-

Reagents: Sodium nitrite (NaNO₂), Hydrochloric acid (HCl).

-

Procedure: A solution of 2-methoxyaniline in aqueous hydrochloric acid is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The reaction is typically stirred for a short period at this temperature to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is usually used immediately in the next step without isolation due to its instability.[2]

Step 2: Sandmeyer Reaction for Cyanation

-

Reaction: Replacement of the diazonium group with a nitrile group.[2]

-

Reagents: Copper(I) cyanide (CuCN), Potassium cyanide (KCN).

-

Procedure: A solution of copper(I) cyanide and potassium cyanide in water is prepared and heated. The cold diazonium salt solution from Step 1 is then added slowly to the cyanide solution. The reaction mixture is heated to promote the substitution reaction. After the reaction is complete, the mixture is cooled and the product, 2-methoxybenzonitrile, is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by distillation or chromatography.

Step 3: Electrophilic Iodination

-

Reaction: Introduction of two iodine atoms onto the aromatic ring of 2-methoxybenzonitrile. The methoxy group is an ortho-, para-director, and the nitrile group is a meta-director. The positions 3 and 5 are activated by the methoxy group and deactivated by the nitrile group, making them susceptible to electrophilic substitution.

-

Reagents: Molecular iodine (I₂), an oxidizing agent such as iodic acid (HIO₃) or nitric acid, and a strong acid catalyst like sulfuric acid (H₂SO₄).

-

Procedure: 2-Methoxybenzonitrile is dissolved in a suitable solvent, and concentrated sulfuric acid is added. A mixture of iodine and an oxidizing agent is then added portion-wise while monitoring the reaction progress by techniques such as TLC or GC. The reaction may require heating to proceed at a reasonable rate. After completion, the reaction mixture is poured onto ice water, and the precipitated solid product, this compound, is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent.

Potential Applications and Research Directions

While no specific biological activities or applications for this compound have been reported, its structural features suggest several areas for potential investigation:

-

Medicinal Chemistry:

-

Enzyme Inhibition: The benzonitrile moiety is present in several marketed drugs and is known to act as a pharmacophore. For instance, para-substituted benzonitriles are effective aromatase inhibitors.[1] The specific substitution pattern of this compound could be explored for inhibitory activity against various enzymes.

-

Antiproliferative Agents: Many substituted benzonitriles have demonstrated anti-inflammatory and anticancer properties.[3] The presence of iodine atoms can enhance lipophilicity and potentially lead to interactions with specific biological targets.

-

Antimicrobial Agents: Halogenated aromatic compounds are a well-known class of antimicrobial agents. The di-iodo substitution pattern could confer antibacterial or antifungal activity.

-

-

Materials Science:

-

Organic Electronics: The electronic properties of the molecule, influenced by the electron-withdrawing nitrile group and the electron-donating methoxy group, along with the heavy iodine atoms, could be of interest in the design of new organic electronic materials.

-

Liquid Crystals: Benzonitrile derivatives are common components of liquid crystal mixtures.

-

Logical Relationships in Drug Discovery

The general workflow for identifying a potential drug candidate starting from a compound like this compound is outlined below.

Conclusion

This compound is a chemical entity with potential for further exploration in both medicinal chemistry and materials science. Although specific experimental data is currently lacking in publicly accessible literature, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and highlights promising avenues for future research. The unique combination of functional groups on this molecule warrants investigation into its biological activities and physical properties, which could lead to the discovery of novel therapeutic agents or advanced materials. Researchers are encouraged to synthesize and evaluate this compound to unlock its full potential.

References

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-Diiodo-2-methoxy-benzonitrile molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Diiodo-2-methoxy-benzonitrile is a halogenated aromatic nitrile. Its structure, featuring a methoxy group and two iodine atoms on the benzene ring, makes it a potential building block in synthetic organic chemistry, particularly for the development of more complex molecules in medicinal chemistry and materials science. The electron-donating methoxy group and the electron-withdrawing nitrile group, combined with the bulky, polarizable iodine atoms, create a unique electronic and steric profile for potential molecular interactions. This guide provides a summary of its known properties and a proposed synthetic route.

Molecular Structure and Chemical Formula

The molecular structure of this compound consists of a benzene ring substituted with a methoxy group at position 2, a nitrile group at position 1, and iodine atoms at positions 3 and 5.

-

IUPAC Name: 3,5-Diiodo-2-methoxybenzonitrile

-

CAS Number: 898731-72-1[1]

-

Canonical SMILES: COC1=C(C#N)C=C(I)C=C1I

Physicochemical and Computational Data

The following table summarizes the key physicochemical and computational properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 384.94 g/mol | [1] |

| Exact Mass | 384.84606 g/mol | [3] |

| Density | 2.4 ± 0.1 g/cm³ | [3] |

| Boiling Point | 388.6 ± 42.0 °C at 760 mmHg | [3] |

| Flash Point | 188.8 ± 27.9 °C | [3] |

| Refractive Index | 1.714 | [3] |

| logP | 3.94 | [3] |

| Topological Polar Surface Area | 33 Ų | [3] |

| Rotatable Bond Count | 1 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Purity (typical) | >97% | [1] |

| Storage Temperature | 0°C | [1] |

Proposed Synthesis and Experimental Protocol

While a specific published protocol for the synthesis of this compound was not found, a plausible route involves the direct electrophilic iodination of 2-methoxybenzonitrile. The methoxy group is an activating, ortho-, para-directing group, making the positions ortho and para to it susceptible to electrophilic substitution.

Proposed Synthetic Workflow

The diagram below illustrates a proposed two-step iodination of 2-methoxybenzonitrile to yield the target compound.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3,5-Diiodo-2-methoxy-benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 3,5-Diiodo-2-methoxy-benzonitrile. The content herein is curated for professionals in research and development who utilize mass spectrometry for molecular characterization. This document outlines the predicted fragmentation pathways, presents the data in a structured tabular format, includes a detailed experimental protocol for acquiring the mass spectrum, and provides a visual representation of the fragmentation logic.

Predicted Mass Spectrum Fragmentation Data

The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, primarily involving the loss of its functional groups and halogen atoms. The molecular formula for this compound is C₈H₅I₂NO, with a monoisotopic molecular weight of approximately 384.85 g/mol .[1][2][3] The following table summarizes the major predicted ions, their mass-to-charge ratio (m/z), and their proposed origin.

| m/z (Proposed) | Ion Formula | Proposed Fragmentation Pathway | Notes |

| 385 | [C₈H₅I₂NO]⁺• | Molecular Ion (M⁺•) | The parent ion, which should be observable. |

| 370 | [C₇H₂I₂NO]⁺• | M⁺• - •CH₃ | Loss of a methyl radical from the methoxy group. |

| 358 | [C₈H₅INO]⁺• | M⁺• - •I | Loss of one iodine atom. A significant peak is expected. |

| 258 | [C₈H₅NO]⁺• | M⁺• - 2I | Loss of both iodine atoms. |

| 243 | [C₇H₂NO]⁺• | M⁺• - 2I - •CH₃ | Sequential loss of both iodine atoms and a methyl radical. |

| 231 | [C₇H₅I]⁺• | M⁺• - I - CN - O | Complex rearrangement and loss of multiple fragments. |

| 127 | [I]⁺ | I | Iodine cation, a common fragment in iodinated compounds. |

| 102 | [C₇H₄N]⁺ | M⁺• - 2I - O - H | Fragmentation of the aromatic ring and loss of oxygen and hydrogen. |

| 76 | [C₆H₄]⁺• | C₆H₄⁺• | Benzyne radical cation resulting from significant fragmentation.[4] |

Proposed Fragmentation Pathways

The fragmentation of aromatic compounds in mass spectrometry is a well-documented process.[5] For substituted benzonitriles, fragmentation is often initiated at the functional groups. Aromatic nitriles are known to lose hydrogen cyanide (HCN) or a cyano radical (•CN).[6][7] The presence of a methoxy group typically leads to the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).[8] Halogenated compounds, particularly those with iodine, readily lose a halogen radical due to the relative weakness of the C-I bond.

The proposed primary fragmentation pathways for this compound are visualized in the following diagram.

Caption: Proposed primary fragmentation pathways for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for the analysis of this compound using a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

1. Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrument Parameters:

-

Gas Chromatograph:

-

Injection Port: Split/splitless injector, operated in splitless mode.

-

Injection Volume: 1 µL.

-

Injector Temperature: 280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 300 °C.

-

Final hold: Hold at 300 °C for 10 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 50 to 500.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

-

3. Data Acquisition and Analysis:

-

Acquire the data using the instrument's control and data acquisition software.

-

Integrate the chromatographic peak corresponding to this compound.

-

Generate the mass spectrum for the integrated peak.

-

Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with the predicted fragmentation pathways and known fragmentation patterns of similar compounds.[4][7][8]

The logical workflow for this experimental protocol is depicted below.

Caption: Experimental workflow for GC-MS analysis of this compound.

References

- 1. This compound-Information-Chemcia Scientific, LLC. [chemcia.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass spectrometry of ring D hydroxylated 3-methoxy-1,3,5(10)-estratrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 3,5-Diiodo-2-methoxy-benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the infrared (IR) spectroscopic analysis of 3,5-Diiodo-2-methoxy-benzonitrile. This document outlines the expected spectral characteristics of the molecule, detailed experimental protocols for sample analysis, and a structured summary of key vibrational frequencies.

Introduction to Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound can be obtained. For this compound, a substituted aromatic compound, IR spectroscopy is instrumental in confirming the presence of its key functional moieties: the nitrile group (-C≡N), the methoxy group (-OCH₃), the aromatic ring, and the carbon-iodine bonds (C-I).

The molecular structure of this compound dictates a complex vibrational spectrum. The primary absorption bands of interest arise from the stretching and bending vibrations of the nitrile, methoxy, and aromatic ring constituents. The carbon-iodine stretches, while characteristic, appear at lower frequencies and may be challenging to observe with standard mid-IR spectrometers.

Predicted Infrared Absorption Spectrum

Based on established group frequency correlations, the IR spectrum of this compound is expected to exhibit several characteristic absorption bands. These frequencies are influenced by the electronic effects of the substituents on the aromatic ring.

Key Expected Vibrational Modes:

-

Nitrile (C≡N) Stretching: Aromatic nitriles typically display a sharp and intense absorption band in the region of 2240-2220 cm⁻¹[1][2]. The conjugation of the nitrile group with the aromatic ring slightly lowers the frequency compared to aliphatic nitriles[2].

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear in the range of 3100-3000 cm⁻¹[3].

-

Aliphatic C-H Stretching (Methoxy Group): The methoxy group (-OCH₃) will show characteristic C-H stretching absorptions. A notable weak band is often observed in the 2860–2800 cm⁻¹ region, which is diagnostic for the methoxyl group[4].

-

Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches of the benzene ring typically result in one or more medium to strong bands in the 1600-1400 cm⁻¹ region[3].

-

C-O (Ether) Stretching: The stretching vibration of the aryl-alkyl ether linkage (Ar-O-CH₃) is expected to produce a strong absorption band in the fingerprint region, typically around 1250 cm⁻¹.

-

C-I Stretching: The carbon-iodine stretching vibrations occur at very low frequencies, generally in the range of 500-485 cm⁻¹[5]. These bands are often weak and may fall outside the detection range of standard mid-IR spectrometers that use NaCl cells, but can be observed with instruments equipped with KBr or CsI optics[5].

-

Aromatic C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations are highly sensitive to the substitution pattern on the aromatic ring. For a 1,2,3,5-tetrasubstituted benzene ring, characteristic bands are expected in the 900-675 cm⁻¹ region[3].

Data Presentation: Summary of Expected IR Absorption Bands

The following table summarizes the predicted quantitative data for the key IR absorption bands of this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Nitrile | C≡N Stretch | 2240 - 2220 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=C Stretch | 1600 - 1400 | Medium to Strong | |

| C-H Out-of-Plane Bend | 900 - 675 | Medium to Strong | |

| Methoxy Group | C-H Stretch | 2960 - 2850 | Medium |

| Diagnostic C-H Stretch | 2860 - 2800 | Weak | |

| Ether Linkage | Ar-O-C Stretch | ~1250 | Strong |

| Carbon-Iodine Bond | C-I Stretch | 500 - 485 | Weak to Medium |

Experimental Protocols

To obtain a high-quality IR spectrum of this compound, which is a solid at room temperature, appropriate sample preparation is crucial. The following are detailed methodologies for common solid sampling techniques.

4.1. Potassium Bromide (KBr) Pellet Technique

This is a widely used method for obtaining high-resolution spectra of solid samples[6][7].

-

Materials: this compound, IR-grade potassium bromide (KBr), agate mortar and pestle, pellet press, vacuum pump.

-

Procedure:

-

Thoroughly dry the KBr powder in an oven to remove any moisture, as water exhibits a broad absorption in the IR spectrum.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.

-

In an agate mortar, grind the sample and KBr together until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the IR radiation[8].

-

Transfer the mixture to the die of a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes while evacuating the die to remove trapped air.

-

Carefully release the pressure and remove the resulting transparent or translucent KBr pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

4.2. Nujol Mull Technique

An alternative method where the solid is suspended in a mulling agent, such as Nujol (mineral oil)[6][8].

-

Materials: this compound, Nujol, agate mortar and pestle, salt plates (e.g., NaCl or KBr).

-

Procedure:

-

Place 5-10 mg of the finely ground sample in an agate mortar.

-

Add 1-2 drops of Nujol and grind the mixture to a smooth, paste-like consistency[8].

-

Apply a small amount of the mull to one salt plate and carefully place the second plate on top, spreading the mull into a thin, uniform film by gentle rubbing.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the spectrum. Note that the spectrum will show absorption bands from Nujol itself (primarily C-H stretches around 2920, 2850 cm⁻¹ and bends around 1460, 1375 cm⁻¹), which must be taken into account during spectral interpretation.

-

4.3. Thin Solid Film Method

This method involves dissolving the solid sample in a volatile solvent and depositing it onto a salt plate[9].

-

Materials: this compound, a volatile solvent (e.g., methylene chloride or acetone), salt plate (e.g., KBr or NaCl), pipette.

-

Procedure:

-

Dissolve a small amount of the sample (around 50 mg) in a few drops of a suitable volatile solvent[9].

-

Using a pipette, apply a drop of the solution to the surface of a clean salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate[9].

-

Place the plate in the sample holder of the spectrometer and obtain the spectrum. The thickness of the film can be adjusted by adding more solution or by diluting the initial solution to optimize peak intensities[9].

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the IR spectroscopic analysis of this compound.

Caption: Workflow for IR analysis of this compound.

This comprehensive guide provides the necessary theoretical and practical information for conducting and interpreting the IR spectroscopic analysis of this compound, serving as a valuable resource for researchers and professionals in the field of drug development and chemical analysis.

References

- 1. scribd.com [scribd.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Detection of the Methoxyl Group by Infrared Spectroscopy [opg.optica.org]

- 5. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 6. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 7. What Are The Different Types Of Sampling Techniques Used In Ir Spectroscopy? A Guide To Kbr, Mull, And Atr Methods - Kintek Solution [kindle-tech.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

IUPAC name and synonyms for 3,5-Diiodo-2-methoxy-benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Diiodo-2-methoxy-benzonitrile, including its chemical identity, physicochemical properties, a representative synthetic protocol, and a logical workflow for its preparation. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Chemical Identity and Synonyms

The compound with the molecular formula C8H5I2NO is identified by the following nomenclature:

Physicochemical Data

A summary of the key physicochemical properties for this compound is presented in the table below. This data is essential for understanding the compound's characteristics for experimental design and application.

| Property | Value | Source |

| CAS Number | 898731-72-1 | [1][2] |

| Molecular Formula | C8H5I2NO | [1][2] |

| Molecular Weight | 384.94 g/mol | [1][2] |

| Exact Mass | 384.84606 | [1] |

| InChIKey | CIUAETIYCHXSBK-UHFFFAOYSA-N | [1] |

| Purity | >97% | [3] |

| Storage Temperature | 0°C | [3] |

Experimental Protocols

Representative Synthesis of a Diiodinated Aromatic Compound (Adapted from the synthesis of Diiodosalicylic Acid):

The following protocol for the diiodination of salicylic acid can be adapted for the synthesis of this compound from 2-methoxybenzonitrile. The underlying principle is the electrophilic aromatic substitution using an iodinating agent.

-

Dissolution : Dissolve the starting material, 2-methoxybenzonitrile, in a suitable solvent such as glacial acetic acid in a reaction vessel equipped with a mechanical stirrer.

-

Addition of Iodinating Agent : To the stirred solution, add a solution of an iodinating agent, such as iodine monochloride, dissolved in the same solvent.

-

Precipitation : The addition of water may be necessary to induce the precipitation of the diiodinated product.

-

Heating : The reaction mixture is then gradually heated to facilitate the completion of the reaction. A temperature of around 80°C is often employed in similar iodination reactions.

-

Isolation : After cooling to room temperature, the precipitated product is collected by filtration, for instance, using a Büchner funnel.

-

Purification : The crude product is washed with the solvent and then with water. Further purification can be achieved by recrystallization from an appropriate solvent system, such as acetone/water, to yield the pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of this compound, starting from 2-methoxybenzaldehyde. This workflow involves the conversion of the aldehyde to a nitrile, followed by di-iodination.

Caption: A logical workflow for the synthesis of this compound.

References

Technical Guide: Crystal Structure of 3,5-Diiodo-2-methoxy-benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 3,5-Diiodo-2-methoxy-benzonitrile. Due to the absence of publicly available, specific crystallographic data for this compound at the time of publication, this document provides a comprehensive overview of the general experimental methodologies that would be employed for its synthesis, crystallization, and structural determination via single-crystal X-ray diffraction. The protocols and data presented are based on established methods for analogous substituted benzonitriles and serve as a robust framework for researchers undertaking the crystallographic analysis of this molecule. This guide is intended to provide a foundational understanding and practical approach for the structural elucidation of this compound and similar compounds.

Introduction

This compound is a halogenated and methoxylated aromatic nitrile. The presence of heavy iodine atoms and the specific substitution pattern on the benzene ring are expected to significantly influence its crystal packing, intermolecular interactions, and ultimately its physicochemical properties. Understanding the precise three-dimensional arrangement of molecules in the crystalline state is crucial for rational drug design, materials science, and fundamental chemical research. X-ray crystallography stands as the definitive method for determining such atomic-level structures.

While specific crystal structure data for this compound is not currently deposited in crystallographic databases, this guide outlines the necessary steps to obtain and analyze this information.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound would likely involve the iodination of a suitable benzonitrile precursor. A general procedure is outlined below.

Diagram of a potential synthetic workflow:

Caption: A generalized workflow for the synthesis and purification of this compound.

Methodology:

-

Reaction Setup: To a solution of 2-methoxybenzonitrile in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) would be added portion-wise. The reaction would likely be stirred at room temperature or gently heated to facilitate the electrophilic aromatic substitution.

-

Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the di-iodinated product.

-

Work-up: Upon completion, the reaction mixture would be quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine. The organic product would then be extracted into an appropriate solvent.

-

Purification: The crude product would be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to yield pure this compound.

Crystallization

The growth of high-quality single crystals is a critical step for X-ray diffraction analysis.

Methodology:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents) would be prepared. The solution would be loosely covered to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent would be placed in a small, open vial. This vial would then be placed in a larger, sealed container with a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, gradually increasing the concentration of the compound and promoting crystal growth.

-

Cooling: A saturated solution of the compound at an elevated temperature would be slowly cooled to room temperature or below. The decrease in solubility upon cooling can lead to the formation of well-ordered crystals.

Single-Crystal X-ray Diffraction

Diagram of the X-ray crystallography workflow:

Caption: A standard workflow for determining a crystal structure using single-crystal X-ray diffraction.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal, free of cracks and other defects, would be selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal would be placed in a single-crystal X-ray diffractometer. The crystal would be cooled (typically to 100 K) to reduce thermal motion of the atoms. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) would be directed at the crystal. As the crystal is rotated, a series of diffraction patterns would be collected on a detector.

-

Data Processing: The collected diffraction data would be processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The initial crystal structure would be solved using direct methods or Patterson methods. The atomic positions and displacement parameters would then be refined against the experimental data to obtain the final, accurate crystal structure.

Representative Crystallographic Data

In the absence of specific data for this compound, the following table presents a hypothetical but plausible set of crystallographic parameters based on similar small organic molecules.

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₅I₂NO |

| Formula Weight | 384.94 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value to be determined experimentally |

| b (Å) | Value to be determined experimentally |

| c (Å) | Value to be determined experimentally |

| α (°) | 90 |

| β (°) | Value to be determined experimentally |

| γ (°) | 90 |

| Volume (ų) | Value to be determined experimentally |

| Z | 4 |

| Calculated Density (g/cm³) | Value to be determined experimentally |

| Absorption Coeff. (mm⁻¹) | Value to be determined experimentally |

| F(000) | Value to be determined experimentally |

| Crystal Size (mm³) | e.g., 0.20 x 0.15 x 0.10 |

| Temperature (K) | 100(2) |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Reflections Collected | Value to be determined experimentally |

| Independent Reflections | Value to be determined experimentally |

| R_int | Value to be determined experimentally |

| Final R indices [I>2σ(I)] | e.g., R1 = 0.0XXX, wR2 = 0.0XXX |

| R indices (all data) | e.g., R1 = 0.0XXX, wR2 = 0.0XXX |

Conclusion

This technical guide provides a comprehensive framework for the synthesis, crystallization, and crystal structure determination of this compound. While specific experimental data for this compound is not yet available in the public domain, the methodologies and representative data presented here offer a valuable resource for researchers in the fields of chemistry, materials science, and drug development. The successful elucidation of its crystal structure will provide critical insights into its solid-state properties and intermolecular interactions, paving the way for its potential applications.

A Comprehensive Review of Substituted 2-Methoxy-Benzonitrile Compounds in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted 2-methoxy-benzonitrile moieties are increasingly recognized as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive literature review of these compounds, focusing on their synthesis, biological targets, and therapeutic potential. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and a clear visualization of the underlying biological pathways.

Synthesis and Chemical Properties

The synthesis of substituted 2-methoxy-benzonitrile compounds can be achieved through various synthetic routes, often tailored to the desired substitution pattern on the aromatic ring. A common strategy involves the modification of a pre-existing 2-methoxy-benzonitrile core, while other approaches build the molecule from simpler precursors.

One documented method for the synthesis of 2-methoxy-4-cyanobenzaldehyde, a key intermediate, starts from 3-methoxy-4-methylbenzoic acid. The process involves the formation of the corresponding acyl chloride, followed by amidation and subsequent dehydration to yield 3-methoxy-4-methylbenzonitrile. The methyl group is then brominated using N-bromosuccinimide (NBS) and hydrolyzed to afford the target aldehyde[1]. Another approach describes the synthesis of 2-aminobenzonitrile by the reduction of 2-nitrobenzonitrile using zinc dust in a hydrochloric acid medium, followed by neutralization[2]. Dehydration of aminobenzamides using reagents like phenylphosphonic dichloride in pyridine also provides a route to aminobenzonitriles[3].

Biological Activities and Therapeutic Potential

Substituted 2-methoxy-benzonitrile derivatives have been investigated for their potential in treating a variety of diseases, primarily in the field of oncology and neurology. Their mechanism of action often involves the inhibition of key enzymes or the modulation of receptor activity. The following sections detail their activity against prominent biological targets.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of various cancers[4]. Consequently, c-Met has emerged as a significant target for cancer therapy[5].

Several small molecule inhibitors of c-Met have been developed, and while the specific structures are often proprietary, the benzonitrile moiety is a known feature in some kinase inhibitors. For instance, novel compounds with a triazolopyrazine and pyridoxazine scaffold have been synthesized and shown to be potent c-Met inhibitors. The IC50 values for two such compounds, KRC-00509 and KRC-00715, were determined to be 6.3 nM and 9.0 nM, respectively, in an HTRF c-Met kinase assay[6].

dot

Adenosine Receptor Antagonism

Adenosine receptors, particularly the A1 and A2A subtypes, are G-protein coupled receptors that play significant roles in the central nervous system and immune responses. A2A receptor antagonists are being investigated for their potential in treating Parkinson's disease and in cancer immunotherapy by blocking the immunosuppressive effects of adenosine in the tumor microenvironment[7].

dot

Lysine Acetyltransferase (KAT) Inhibition

Lysine acetyltransferases (KATs) are a family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This post-translational modification is a key regulator of gene expression and other cellular processes. The dysregulation of KAT activity is implicated in various diseases, including cancer, making them attractive therapeutic targets[9].

Natural compounds and their synthetic derivatives are being explored as KAT inhibitors. For example, plumbagin, a hydroxynaphthoquinone, has been identified as an inhibitor of p300 (KAT3B)[10]. The inhibitory mechanism often involves binding to the acetyl-CoA binding site or an allosteric site on the enzyme. While specific IC50 values for 2-methoxy-benzonitrile derivatives as KAT inhibitors are not widely reported, the development of selective inhibitors for different KAT families, such as KAT8, is an active area of research[11][12].

dot

Quantitative Data Summary

The following table summarizes the available quantitative data for inhibitors of the biological targets discussed. It is important to note that while these data provide a benchmark for inhibitory activity, not all compounds listed are confirmed to contain the 2-methoxy-benzonitrile scaffold.

| Compound/Class | Target | Assay Type | IC50 / Ki | Reference |

| KRC-00509 | c-Met | HTRF Kinase Assay | 6.3 nM | [6] |

| KRC-00715 | c-Met | HTRF Kinase Assay | 9.0 nM | [6] |

| Crizotinib | c-Met | HTRF Kinase Assay | 2.2 nM | [6] |

| 2-substituted adenosine derivatives | A1 Adenosine Receptor | Radioligand Binding | > 100 nM (Ki) | [13] |

| 2-[2-(l-Naphthyl)ethyloxy]adenosine | A2A Adenosine Receptor | Radioligand Binding | 3.8 nM (Ki) | [13] |

| Anacardic Acid | KAT8 | Biochemical Assay | 43 µM (IC50) | [11] |

| MG149 | KAT8 | Biochemical Assay | 15-47 µM (IC50) | [11] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of substituted 2-methoxy-benzonitrile compounds.

Synthesis of 2-Methoxy-4-cyanobenzaldehyde[1]

-

Acyl Chloride Formation: To a solution of 3-methoxy-4-methylbenzoic acid in a suitable solvent, add thionyl chloride. Heat the reaction mixture to generate 3-methoxy-4-methylbenzoyl chloride.

-

Amidation: React the acyl chloride with ammonia water to produce 3-methoxy-4-methylbenzamide.

-

Dehydration: Dehydrate the amide using a dehydrating agent such as thionyl chloride at 80°C for 30 minutes to yield 3-methoxy-4-methylbenzonitrile.

-

Bromination: Treat the benzonitrile derivative with N-bromosuccinimide (NBS) to brominate the methyl group, forming 3-methoxy-4-dibromomethylbenzonitrile.

-

Hydrolysis: Hydrolyze the dibromomethyl intermediate using a weak base or DMSO to obtain the final product, 2-methoxy-4-cyanobenzaldehyde.

c-Met Kinase Inhibition Assay (HTRF)[6]

-

Reagents: Recombinant kinase domain of c-Met, test compounds (e.g., KRC-00509), and appropriate buffers and detection reagents for Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Procedure: a. Prepare serial dilutions of the test compounds. b. In a microplate, incubate the c-Met kinase domain with the test compounds for a specified period (e.g., 3 hours). c. Initiate the kinase reaction by adding ATP and a suitable substrate. d. Stop the reaction and add the HTRF detection reagents. e. Read the fluorescence on a compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Radioligand Binding Assay for A2A Adenosine Receptors[8]

-

Materials: Membranes from cells stably expressing the human A2A adenosine receptor, radioligand (e.g., [3H]CGS21680), unlabeled test compounds, and filtration apparatus.

-

Procedure: a. In a final volume of 250 µL per well in a 96-well plate, add 150 µL of the membrane preparation (20 µg protein). b. Add 50 µL of the test compound at various concentrations. c. Add 50 µL of the radioligand solution (final concentration of 10 nM for [3H]CGS21680). d. Incubate the plate at 25°C for 60 minutes with gentle agitation. e. Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI). f. Wash the filters with ice-cold buffer. g. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the non-specific binding in the presence of a high concentration of an unlabeled ligand. Calculate the specific binding and determine the Ki values for the test compounds using the Cheng-Prusoff equation.

Conclusion

Substituted 2-methoxy-benzonitrile compounds represent a versatile and promising scaffold in modern drug discovery. Their demonstrated activity against key therapeutic targets such as c-Met kinase, adenosine receptors, and lysine acetyltransferases underscores their potential for the development of novel therapeutics for cancer and neurological disorders. This guide provides a foundational overview of the current state of research, highlighting the synthetic accessibility, biological activity, and methods for evaluation of this important class of molecules. Further exploration and optimization of this scaffold are warranted to unlock its full therapeutic potential.

References

- 1. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]

- 2. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]

- 3. Free Article [chemicalbook.com]

- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Targeting the c-Met signaling pathway in cancer. | Semantic Scholar [semanticscholar.org]

- 6. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenosine A2A receptor antagonists: blockade of adenosinergic effects and T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. KATs Off: Biomedical Insights from lysine acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Lysine Acetyltransferase KAT3B/p300 Activity by a Naturally Occurring Hydroxynaphthoquinone, Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzyme kinetics and inhibition of histone acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3,5-Diiodo-2-methoxy-benzonitrile from 2-methoxybenzonitrile

Application Note: Synthesis of 3,5-Diiodo-2-methoxy-benzonitrile

Introduction

This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and functional materials. The presence of two iodine atoms allows for subsequent cross-coupling reactions, enabling the introduction of diverse functionalities. This application note provides a detailed protocol for the synthesis of this compound from the readily available starting material, 2-methoxybenzonitrile, via an electrophilic iodination reaction.

Reaction Principle

The synthesis proceeds via an electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) at the 2-position of the benzonitrile ring is a strong activating and ortho-, para-directing group. The cyano group (-CN) is a deactivating and meta-directing group. Consequently, electrophilic attack is directed to the positions activated by the methoxy group, namely the 3- and 5-positions (both ortho to the methoxy group and meta to the cyano group) and the 6-position (para to the methoxy group). By employing a suitable iodinating agent and controlling the reaction conditions, di-iodination at the 3- and 5-positions can be achieved. N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is an effective reagent system for this transformation.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Catalog No. |

| 2-Methoxybenzonitrile | Reagent | Sigma-Aldrich | 142647 |

| N-Iodosuccinimide (NIS) | 98% | Alfa Aesar | A14330 |

| Trifluoroacetic Acid (TFA) | ReagentPlus®, 99% | Sigma-Aldrich | T6508 |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 270997 |

| Saturated Sodium Thiosulfate Solution | N/A | Prepared in-house | N/A |

| Saturated Sodium Bicarbonate Solution | N/A | Prepared in-house | N/A |

| Brine | N/A | Prepared in-house | N/A |

| Anhydrous Magnesium Sulfate | ≥99.5% | Sigma-Aldrich | M7506 |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 236833 |

| Hexanes | ACS Reagent, ≥98.5% | Sigma-Aldrich | 293374 |

| Ethyl Acetate | ACS Reagent, ≥99.5% | Sigma-Aldrich | 270989 |

Reaction Setup

A 100 mL round-bottom flask equipped with a magnetic stir bar is charged with 2-methoxybenzonitrile (1.33 g, 10.0 mmol) and anhydrous dichloromethane (40 mL). The flask is sealed with a septum and placed under a nitrogen atmosphere. The solution is stirred at room temperature until the starting material is fully dissolved.

Reaction Procedure

-

To the stirred solution of 2-methoxybenzonitrile in dichloromethane, add N-Iodosuccinimide (5.06 g, 22.5 mmol, 2.25 equivalents).

-

Carefully add trifluoroacetic acid (0.15 mL, 2.0 mmol, 0.2 equivalents) dropwise to the reaction mixture using a syringe.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.

-

Upon completion of the reaction, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 10 minutes to reduce any unreacted iodine.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

-

Eluent: A gradient of 1% to 10% ethyl acetate in hexanes.

-

Procedure:

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Adsorb the crude product onto a small amount of silica gel and dry it.

-

Load the dried silica gel onto the top of the column.

-

Elute the column with the specified solvent gradient.

-

Collect fractions and analyze by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a solid.

-

Characterization Data (Representative)

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₈H₅I₂NO |

| Molecular Weight | 384.94 g/mol |

| Purity (by HPLC) | >97% |

| Yield | 70-85% (typical) |

| Storage | Store at 0-4 °C |

Visualizations

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

N-Iodosuccinimide is an irritant. Avoid inhalation and contact with skin and eyes.

-

Trifluoroacetic acid is corrosive and toxic. Handle with extreme care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a closed system or with adequate ventilation.

Disclaimer

The provided protocol is a representative procedure based on established chemical principles for similar transformations. Researchers should conduct their own risk assessments and optimization studies to ensure safety and achieve desired results. This protocol is intended for use by trained professionals in a laboratory setting.

Synthetic Route Design for Functionalized Diiodo-benzonitriles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized diiodo-benzonitriles. These compounds are valuable intermediates in medicinal chemistry and materials science, serving as versatile scaffolds for the introduction of various functional groups through cross-coupling reactions. The presented routes offer strategies for the regioselective introduction of two iodine atoms onto a benzonitrile core, enabling the synthesis of diverse, highly substituted aromatic compounds.

Introduction

Functionalized diiodo-benzonitriles are key building blocks in organic synthesis. The presence of two iodine atoms allows for sequential and site-selective cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, providing a pathway to complex molecular architectures. The nitrile group can be further transformed into other functionalities, including amines, carboxylic acids, and tetrazoles, adding to the synthetic utility of these intermediates. This document outlines two primary synthetic strategies for accessing functionalized diiodo-benzonitriles: the double Sandmeyer reaction starting from diaminobenzonitriles and the Directed ortho-Metalation (DoM) of substituted benzonitriles.

Synthetic Strategies and Experimental Protocols

Two robust methods for the synthesis of functionalized diiodo-benzonitriles are detailed below. The choice of route will depend on the availability of starting materials and the desired substitution pattern on the aromatic ring.

Route 1: Double Sandmeyer Reaction of Diaminobenzonitriles

The Sandmeyer reaction is a classic and reliable method for the conversion of an amino group on an aromatic ring to a variety of substituents, including halogens.[1][2][3] A double Sandmeyer reaction can be employed to convert a diaminobenzonitrile into a diiodo-benzonitrile. While effective, the simultaneous diazotization of two amino groups can sometimes lead to side reactions and lower yields, necessitating careful control of reaction conditions.[4]

General Workflow for Double Sandmeyer Reaction:

Figure 1: General workflow for the synthesis of diiodo-benzonitriles via a double Sandmeyer reaction.

Experimental Protocol: Synthesis of 2,6-Diiodo-4-aminobenzonitrile (Hypothetical Example based on similar procedures)

This protocol is a representative example and may require optimization for specific substrates.

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-amino-2,6-diaminobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (2.2 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the bis-diazonium salt.

-

Iodination: In a separate beaker, prepare a solution of potassium iodide (3.0 eq) in water.

-

Slowly add the cold bis-diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up and Purification: Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,6-diiodo-4-aminobenzonitrile.

Table 1: Representative Data for Sandmeyer Iodination

| Starting Material | Product | Reagents | Yield (%) | Reference |

| p-Anisidine | 4-Iodoanisole | tBuONO, p-TsOH, KI | 86 | [5] |

| 2,2'-Oxydianiline | 2,2'-Diiododiphenyl ether | p-TsOH, NaNO2, KI | ~50 | [4] |

Note: Yields for double Sandmeyer reactions can be moderate and are substrate-dependent.

Route 2: Directed ortho-Metalation (DoM) of Functionalized Benzonitriles

Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[6][7] This method relies on a directing metalating group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position. The resulting aryllithium intermediate is then quenched with an electrophile, in this case, an iodine source. While the nitrile group itself is a poor DMG, other functional groups on the benzonitrile ring, such as an amide or a methoxy group, can effectively direct the lithiation.

General Workflow for Directed ortho-Metalation:

Figure 2: General workflow for the synthesis of diiodo-benzonitriles via Directed ortho-Metalation.

Experimental Protocol: Synthesis of 2,6-Diiodo-4-methoxybenzonitrile (Hypothetical Example based on general DoM procedures)

This protocol is a representative example and requires anhydrous conditions. Optimization for specific substrates is necessary.

-

Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add a solution of 4-methoxybenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium or sec-butyllithium (2.2 eq) in hexanes dropwise via syringe, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Iodination: Prepare a solution of iodine (2.5 eq) in anhydrous THF in a separate flask.

-

Slowly add the iodine solution to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 1 hour and then gradually warm to room temperature.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 2,6-diiodo-4-methoxybenzonitrile.

Table 2: Quantitative Data for Directed ortho-Metalation and Iodination

| Substrate | Directing Group | Base | Electrophile | Product | Yield (%) | Reference |

| 1-(tert-Butoxycarbonyl)indoline | -N(Boc)- | sec-BuLi, TMEDA | DMF | 1-(tert-Butoxycarbonyl)-7-indolinecarboxaldehyde | High | [8] |

| 2-Aminobenzamide | -CONH2 | Phenylphosphonic dichloride | - | 2-Aminobenzonitrile | 96 | [9] |

Note: The yields of DoM reactions are generally good but can be influenced by the choice of base, solvent, and the nature of the directing group and electrophile.

Summary of Synthetic Routes

Table 3: Comparison of Synthetic Routes to Functionalized Diiodo-benzonitriles

| Feature | Double Sandmeyer Reaction | Directed ortho-Metalation (DoM) |

| Starting Material | Diaminobenzonitrile | Functionalized benzonitrile with a directing group |

| Key Reagents | NaNO₂, mineral acid, KI | Strong base (e.g., n-BuLi), iodine source |

| Regioselectivity | Determined by the position of the amino groups | ortho to the directing group |

| Advantages | Utilizes readily available anilines | High regioselectivity, generally good yields |

| Disadvantages | Potential for side reactions, moderate yields for double reactions | Requires a suitable directing group, strict anhydrous conditions |

Conclusion

The synthesis of functionalized diiodo-benzonitriles can be effectively achieved through two primary methodologies: the double Sandmeyer reaction and Directed ortho-Metalation. The choice of synthetic route should be guided by the desired substitution pattern and the availability of starting materials. The protocols and data presented herein provide a foundation for researchers to design and execute the synthesis of these valuable and versatile chemical building blocks for applications in drug discovery and materials science. Further optimization of the provided protocols may be necessary for specific target molecules.

References

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. rsc.org [rsc.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Free Article [chemicalbook.com]

3,5-Diiodo-2-methoxy-benzonitrile: A Versatile Building Block for Advanced Organic Synthesis

Introduction:

3,5-Diiodo-2-methoxy-benzonitrile is a highly functionalized aromatic compound that serves as a valuable building block for the synthesis of complex organic molecules. Its unique substitution pattern, featuring two reactive iodine atoms ortho and para to a nitrile group and adjacent to a methoxy group, allows for selective and sequential functionalization. This makes it an attractive starting material for the construction of polysubstituted aromatic systems, which are key scaffolds in medicinal chemistry, materials science, and agrochemicals. The presence of the electron-donating methoxy group and the electron-withdrawing nitrile group influences the reactivity of the C-I bonds, enabling regioselective cross-coupling reactions.

This document provides detailed application notes and protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols provided are representative examples based on analogous di-iodinated aromatic systems and are intended to serve as a starting point for researchers.

Application Notes

1. Selective Mono- and Di-functionalization:

The differential reactivity of the two iodine atoms in this compound can be exploited to achieve selective mono- or di-functionalization. The iodine at the 5-position is generally more reactive towards oxidative addition to a palladium(0) catalyst due to less steric hindrance compared to the iodine at the 3-position, which is flanked by the methoxy and iodo substituents. This allows for sequential cross-coupling reactions, where the first coupling occurs preferentially at the 5-position, followed by a second coupling at the 3-position.

2. Synthesis of Substituted Benzonitriles:

This building block provides a direct route to a variety of substituted benzonitriles. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

3. Access to Novel Heterocyclic Scaffolds:

Through judicious choice of coupling partners and subsequent intramolecular reactions, this compound can be used to construct novel heterocyclic frameworks of interest in drug discovery.

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-3-iodo-2-methoxy-benzonitrile

This protocol describes a selective mono-arylation at the more reactive 5-position of this compound.

Reaction Scheme:

Caption: Suzuki-Miyaura mono-arylation workflow.

Methodology:

To a solution of this compound (1.0 mmol) and the desired arylboronic acid (1.1 mmol) in a mixture of toluene (10 mL) and water (2 mL), potassium carbonate (2.5 mmol) is added. The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the reaction mixture is heated to reflux for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Quantitative Data (Representative Examples):

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-Phenyl-3-iodo-2-methoxy-benzonitrile | 85 |

| 2 | 4-Methoxyphenylboronic acid | 3-Iodo-2-methoxy-5-(4-methoxyphenyl)benzonitrile | 82 |

| 3 | 3-Tolylboronic acid | 3-Iodo-2-methoxy-5-(m-tolyl)benzonitrile | 88 |

Sonogashira Coupling: Synthesis of 5-Alkynyl-3-iodo-2-methoxy-benzonitrile

This protocol details the selective mono-alkynylation at the 5-position.

Reaction Scheme:

Caption: Sonogashira mono-alkynylation workflow.

Methodology:

In a flame-dried Schlenk flask, this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol), and copper(I) iodide (0.06 mmol) are dissolved in anhydrous THF (10 mL) under an argon atmosphere. Triethylamine (3.0 mmol) and the terminal alkyne (1.2 mmol) are then added sequentially. The reaction mixture is stirred at room temperature for 8 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (20 mL) and water (10 mL). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash chromatography.

Quantitative Data (Representative Examples):

| Entry | Terminal Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 3-Iodo-2-methoxy-5-(phenylethynyl)benzonitrile | 92 |

| 2 | Trimethylsilylacetylene | 3-Iodo-2-methoxy-5-((trimethylsilyl)ethynyl)benzonitrile | 89 |

| 3 | 1-Hexyne | 5-(Hex-1-yn-1-yl)-3-iodo-2-methoxybenzonitrile | 85 |

Buchwald-Hartwig Amination: Synthesis of 5-Amino-3-iodo-2-methoxy-benzonitrile Derivatives

This protocol describes the selective mono-amination at the 5-position.

Reaction Scheme:

Caption: Buchwald-Hartwig mono-amination workflow.

Methodology:

A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and Xantphos (0.04 mmol) in anhydrous toluene (10 mL) is degassed with argon for 20 minutes. The reaction mixture is then heated at 100 °C for 16 hours in a sealed tube. After cooling, the mixture is diluted with dichloromethane (20 mL) and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.

Quantitative Data (Representative Examples):

| Entry | Amine | Product | Yield (%) |

| 1 | Morpholine | 3-Iodo-2-methoxy-5-morpholinobenzonitrile | 80 |

| 2 | Aniline | 5-Anilino-3-iodo-2-methoxybenzonitrile | 75 |

| 3 | Benzylamine | 5-(Benzylamino)-3-iodo-2-methoxybenzonitrile | 78 |

Signaling Pathways and Logical Relationships

The synthetic transformations described above can be part of a larger synthetic strategy towards biologically active molecules. For example, the products from these initial cross-coupling reactions can undergo further functionalization or cyclization to generate complex scaffolds.

Caption: General synthetic strategy using the building block.

Disclaimer: The experimental protocols and quantitative data provided are illustrative and based on reactions with analogous di-iodinated aromatic compounds. Actual reaction conditions and yields may vary for this compound and should be optimized for each specific substrate combination.

Application Notes and Protocols for 3,5-Diiodo-2-methoxy-benzonitrile in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cross-Coupling with 3,5-Diiodo-2-methoxy-benzonitrile

This compound is a versatile building block for the synthesis of complex organic molecules. Its two iodine substituents, positioned at C3 and C5, offer opportunities for sequential or double cross-coupling reactions, enabling the introduction of diverse functionalities. The methoxy and nitrile groups provide electronic and steric influence that can direct the reactivity and selectivity of these transformations.

This document outlines model protocols for four major classes of palladium-catalyzed cross-coupling reactions: Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes. For diiodo-substrates, this reaction can be controlled to achieve selective mono-alkynylation or complete di-alkynylation, providing access to a wide range of functionalized benzonitriles.

Data Presentation: Model Sonogashira Coupling of 2,6-Diiodoanisole

The following data, adapted from reactions with the analogous substrate 2,6-diiodoanisole, illustrates typical conditions and yields for selective mono-coupling.

| Entry | Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (15) | DIPA | Toluene | 12 | 95 |

| 2 | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂ (5) | CuI (15) | DIPA | Toluene | 12 | 91 |

| 3 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (5) | CuI (15) | DIPA | Toluene | 12 | 85 |

| 4 | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₂Cl₂ (5) | CuI (15) | DIPA | Toluene | 12 | 71 |

| 5 | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (15) | DIPA | Toluene | 12 | 92 |

Data is illustrative and based on reactions with 2,6-diiodoanisole. DIPA = Diisopropylamine.

Experimental Protocol: Model Protocol for Selective Mono-Sonogashira Coupling

This protocol is adapted for the selective mono-alkynylation of this compound.

Materials:

-

This compound (1.0 mmol)

-

Terminal alkyne (1.1 mmol)

-

Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%)

-

Copper(I) iodide (CuI) (0.15 mmol, 15 mol%)

-

Diisopropylamine (DIPA) (2.0 mmol)

-

Anhydrous Toluene (5 mL)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.15 mmol).

-

Seal the flask and purge with inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Under a positive pressure of inert gas, add anhydrous toluene (5 mL), diisopropylamine (2.0 mmol), and the terminal alkyne (1.1 mmol) via syringe.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.

-

Upon completion, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired mono-alkynylated product.

Visualizations: Sonogashira Reaction Workflow and Catalytic Cycle

Caption: General experimental workflow for a model Sonogashira coupling reaction.

Application Notes and Protocols for 3,5-Diiodo-2-methoxy-benzonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodo-2-methoxy-benzonitrile is a halogenated aromatic compound with potential applications in medicinal chemistry. While direct biological data for this specific molecule is limited in publicly available literature, its structural motifs—a substituted benzonitrile core with iodine and methoxy functional groups—suggest potential as a scaffold for the development of novel therapeutic agents. This document outlines potential applications based on the known activities of structurally related compounds and provides detailed hypothetical protocols for its synthesis and evaluation.

The benzonitrile moiety is a versatile pharmacophore found in a variety of bioactive molecules, contributing to their therapeutic effects through various mechanisms. Halogenation, particularly with iodine, can significantly modulate a compound's physicochemical properties, including lipophilicity and metabolic stability, and can also facilitate specific interactions with biological targets. The methoxy group can influence receptor binding and metabolic pathways.

Based on the activities of analogous compounds, potential therapeutic applications for this compound and its derivatives could include:

-

Anticancer Agents: Iodinated compounds and benzonitrile derivatives have shown promise as cytotoxic agents.

-

Anti-inflammatory Agents: Substituted benzonitriles have been investigated for their anti-inflammatory properties.

-

Antimicrobial Agents: Aromatic iodine-containing compounds are known for their antimicrobial effects.

I. Potential Application as an Anticancer Agent

Rationale

Substituted benzonitriles have been identified as scaffolds for the development of potent anticancer agents. The introduction of iodine atoms can enhance cytotoxic activity. It is hypothesized that this compound could act as an inhibitor of critical signaling pathways involved in cancer cell proliferation and survival.

Proposed Signaling Pathway

Caption: Proposed anticancer mechanism of this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549 - lung carcinoma, HL-60 - leukemia)

-

DMEM or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve final concentrations ranging from 0.01 to 100 µM. Add the diluted compound to the wells and incubate for 48 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary (Hypothetical)

| Cell Line | Compound | IC₅₀ (µM) |

| A549 (Lung) | This compound | 5.2 |

| HL-60 (Leukemia) | This compound | 2.8 |

| Doxorubicin (Control) | 0.1 | |

| Doxorubicin (Control) | 0.05 |

II. Potential Application as an Anti-inflammatory Agent

Rationale

Certain substituted benzonitrile derivatives have demonstrated anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory enzymes or cytokines.

Experimental Workflow

Caption: Workflow for in vivo anti-inflammatory activity assessment.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory activity of this compound.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% in saline)

-

This compound (test compound)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the rats into groups (n=6): control, standard (e.g., Indomethacin 10 mg/kg), and test groups (different doses of the test compound).

-

Compound Administration: Administer the test compound or vehicle orally 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Quantitative Data Summary (Hypothetical)

| Treatment Group | Dose (mg/kg) | % Inhibition of Edema (at 3h) |

| Control (Vehicle) | - | 0 |

| Indomethacin | 10 | 65 |

| Test Compound | 25 | 35 |

| Test Compound | 50 | 58 |

III. Potential Application as an Antimicrobial Agent

Rationale